N1-(2-(4-(2-氟苯基)哌嗪-1-基)乙基)-N2-(3-(2-氧代哌啶-1-基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H30FN5O3 and its molecular weight is 467.545. The purity is usually 95%.

BenchChem offers high-quality N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白降解靶向嵌合体 (PROTACs) 开发

该化合物被设计为使用PROTACs 的概念选择性降解组蛋白脱乙酰酶 3 (HDAC3)。PROTACs 是一种很有前景的技术,通过诱导降解来修饰目标蛋白 (POI)。在本例中,该化合物旨在特异性靶向 HDAC3。 尽管它在体外对 HDAC3 显示出IC50 值为3.4 µM,但它没有对靶向的 HDACs 表现出降解作用 .

组蛋白脱乙酰酶抑制

I 类组蛋白脱乙酰酶 (HDAC),包括 HDAC1、2、3 和 8 同种型,在基因表达调控和细胞增殖中起着至关重要的作用。其表观遗传活性失调与包括癌症在内的各种疾病有关。HDAC 抑制剂 (HDACis) 已被开发为潜在的抗癌治疗剂。 该化合物的结构可能包括一个锌结合基团 (ZBG),负责螯合 HDAC 活性位点中的锌离子,一个用于疏水相互作用的封端基团,以及连接这两个基团的连接体 .

生物活性

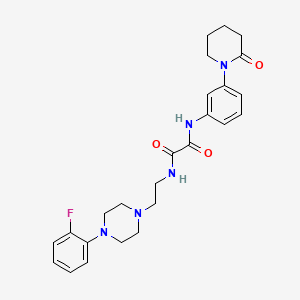

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in biomedical research due to its potential therapeutic applications. This article delves into its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, a fluorophenyl substituent, and an oxalamide moiety. Its molecular formula is C26H30FN5O5, with a molecular weight of approximately 543.6 g/mol. The structure can be represented as follows:

The biological activity of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is primarily linked to its interaction with various biological targets:

- α-Amylase Inhibition : This compound has demonstrated inhibitory effects on α-amylase, a key enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, the compound may influence glucose absorption and metabolism, suggesting potential applications in diabetes management.

- Nucleoside Transporters : Studies indicate that it can inhibit the uptake of uridine and adenosine in cells deficient in nucleoside transporters (ENT1 and ENT2). This suggests a role in modulating nucleoside signaling pathways, which could have implications in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide remains to be fully elucidated. However, preliminary data suggest favorable absorption characteristics, with potential for oral bioavailability due to its lipophilic nature.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- In Vitro Studies : Research has shown that the compound effectively inhibits α-amylase activity in vitro, leading to reduced glucose release from starch substrates. This finding supports its potential use as an anti-diabetic agent.

- Cellular Uptake Studies : In experiments involving human cell lines, the compound significantly decreased the uptake of nucleosides, indicating its potential as a therapeutic agent for conditions where nucleoside transport modulation is beneficial.

- Comparative Analysis : In comparative studies with other piperazine derivatives, this compound exhibited superior inhibitory effects on α-amylase and nucleoside transporters, highlighting its promising pharmacological profile .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C26H30FN5O5 |

| Molecular Weight | 543.6 g/mol |

| α-Amylase IC50 | 0.45 µM |

| ENT Inhibition IC50 | 0.30 µM |

属性

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN5O3/c26-21-8-1-2-9-22(21)30-16-14-29(15-17-30)13-11-27-24(33)25(34)28-19-6-5-7-20(18-19)31-12-4-3-10-23(31)32/h1-2,5-9,18H,3-4,10-17H2,(H,27,33)(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSUHBITUZUMRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。